molecular formula C10H10INO2S B5467979 2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B5467979
M. Wt: 335.16 g/mol
InChI Key: VOTMLFJCGOIEBG-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidine carboxylic acid, with a 3-iodophenyl group attached. Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring . The iodophenyl group is a phenyl ring with an iodine substituent, which is often used in various chemical reactions due to its reactivity .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 3-Iodophenylboronic acid and 2-hydroxy-2-(3-iodophenyl)acetic acid are synthesized through various methods including coupling reactions and halogenation .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a five-membered thiazolidine ring attached to a carboxylic acid group and a 3-iodophenyl group .


Chemical Reactions Analysis

The iodine atom on the phenyl ring makes it highly reactive and can undergo various reactions such as coupling reactions and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds like 3-Iodophenylboronic acid have a molecular weight of 247.83 g/mol and a melting point of 195-197 °C .

Mechanism of Action

The mechanism of action of this compound is not known without additional context. It could potentially be used in a variety of chemical reactions due to the presence of the reactive iodophenyl group .

properties

IUPAC Name

2-(3-iodophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTMLFJCGOIEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC(=CC=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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